molecular formula C13H16N2O B2516172 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether CAS No. 956204-47-0

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether

Cat. No.: B2516172
CAS No.: 956204-47-0
M. Wt: 216.284
InChI Key: JGNMLWZGRWHBPH-UHFFFAOYSA-N
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Description

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is an organic compound with the molecular formula C13H16N2O. It is characterized by the presence of an ethylphenyl group attached to a pyrazolyl ethyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether typically involves the reaction of 4-ethylphenol with 2-(1H-pyrazol-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is unique due to its specific combination of an ethylphenyl group and a pyrazolyl ethyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(4-ethylphenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-12-4-6-13(7-5-12)16-11-10-15-9-3-8-14-15/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNMLWZGRWHBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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